Carbapenem
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Overview
Description
Carbapenems are a class of highly effective antibiotic agents used primarily for the treatment of severe bacterial infections. These antibiotics are part of the beta-lactam family, which also includes penicillins and cephalosporins. Carbapenems are known for their broad spectrum of activity and are often reserved for treating infections caused by multidrug-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbapenems are synthesized through a series of complex chemical reactions. One common method involves the use of beta-lactam precursors, which undergo cyclization to form the carbapenem core structure. The synthesis typically involves the following steps:
Formation of the Beta-Lactam Ring: This is achieved through the reaction of a suitable amine with a beta-lactam precursor.
Cyclization: The beta-lactam ring is then cyclized to form the this compound core.
Functionalization: Various functional groups are added to the core structure to enhance its antibacterial properties.
Industrial Production Methods
Industrial production of carbapenems involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, and it often includes steps such as:
Fermentation: Some carbapenems are derived from natural sources through fermentation processes.
Chemical Synthesis: Large-scale chemical synthesis is used to produce the core structure and functionalize it.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbapenems undergo various chemical reactions, including:
Hydrolysis: Carbapenems can be hydrolyzed by beta-lactamases, which are enzymes produced by some bacteria.
Oxidation and Reduction: These reactions can modify the functional groups on the carbapenem molecule.
Substitution: Functional groups on the this compound core can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically involves water and beta-lactamase enzymes.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organic reagents are used depending on the desired functional group.
Major Products
The major products formed from these reactions include various this compound derivatives, each with unique antibacterial properties. These derivatives are often designed to overcome bacterial resistance mechanisms .
Scientific Research Applications
Carbapenems have a wide range of scientific research applications:
Chemistry: Used as model compounds to study beta-lactam chemistry and enzyme interactions.
Biology: Studied for their interactions with bacterial cell walls and resistance mechanisms.
Medicine: Widely used in clinical settings to treat severe infections, especially those caused by multidrug-resistant bacteria.
Industry: Used in the development of new antibiotics and as standards in pharmaceutical quality control
Mechanism of Action
Carbapenems exert their antibacterial effects by inhibiting the synthesis of bacterial cell walls. They bind to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. This binding inhibits the transpeptidation reaction, leading to cell lysis and death. Carbapenems are unique in their ability to resist hydrolysis by most beta-lactamases, making them effective against a wide range of bacteria .
Comparison with Similar Compounds
Carbapenems are compared with other beta-lactam antibiotics such as penicillins and cephalosporins. While all these antibiotics share a common beta-lactam ring structure, carbapenems have a broader spectrum of activity and are more resistant to beta-lactamases. Similar compounds include:
Penicillins: Effective against a narrower range of bacteria and more susceptible to beta-lactamase hydrolysis.
Cephalosporins: Broader spectrum than penicillins but still less effective than carbapenems against resistant bacteria.
Monobactams: Effective against Gram-negative bacteria but not Gram-positive bacteria
Carbapenems stand out due to their broad spectrum of activity and resistance to beta-lactamase enzymes, making them invaluable in the treatment of severe and resistant bacterial infections.
Properties
Molecular Formula |
C6H7NO |
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Molecular Weight |
109.13 g/mol |
IUPAC Name |
(5R)-1-azabicyclo[3.2.0]hept-2-en-7-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-5-2-1-3-7(5)6/h1,3,5H,2,4H2/t5-/m1/s1 |
InChI Key |
YZBQHRLRFGPBSL-RXMQYKEDSA-N |
SMILES |
C1C=CN2C1CC2=O |
Isomeric SMILES |
C1C=CN2[C@H]1CC2=O |
Canonical SMILES |
C1C=CN2C1CC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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